molecular formula C10H15N3O B2606654 1-(2-Amino-6-methylphenyl)-3-ethylurea CAS No. 1094697-45-6

1-(2-Amino-6-methylphenyl)-3-ethylurea

Cat. No. B2606654
CAS RN: 1094697-45-6
M. Wt: 193.25
InChI Key: KVNQZMNSEDNPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Amino-6-methylphenyl)ethanone” is a compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is also known as "Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)" . Another related compound is “(2-Amino-6-methylphenyl)methanol” with the molecular formula C8H11NO and a molecular weight of 137.18 .


Synthesis Analysis

While specific synthesis methods for “1-(2-Amino-6-methylphenyl)-3-ethylurea” were not found, there are synthesis methods available for related compounds. For instance, “Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)” can be synthesized from "3’-Methylacetanilide" .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-6-methylphenyl)ethanone” was confirmed by NMR, FTIR, and Raman studies . The X-ray diffraction studies confirmed that the crystal belongs to a noncentrosymmetric monoclinic space group P2 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Amino-6-methylphenyl)ethanone” include a molecular weight of 149.19 and a storage temperature at room temperature . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various methods for synthesizing compounds with structures similar to "1-(2-Amino-6-methylphenyl)-3-ethylurea," exploring their potential applications in medicinal chemistry and materials science. For example, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives has been achieved, with these compounds displaying antimicrobial activity (Faty, Hussein, & Youssef, 2010). This highlights the potential of such compounds in developing new antimicrobial agents.

Structural Characterization

The structural characterization of compounds is crucial for understanding their properties and potential applications. Studies have employed various analytical techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate the molecular structures of synthesized compounds. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been determined, providing insights into its molecular geometry and intermolecular interactions (Sapnakumari et al., 2014).

Potential Biological Activities

Several studies have focused on evaluating the biological activities of compounds with similar structures, aiming to discover new therapeutic agents. The antibacterial and antifungal activities of various compounds have been tested, revealing promising candidates for further drug development (Dohare et al., 2017; Fandaklı et al., 2012).

Safety and Hazards

The safety data sheet for “Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-amino-6-methylphenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQZMNSEDNPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=CC=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-methylphenyl)-3-ethylurea

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